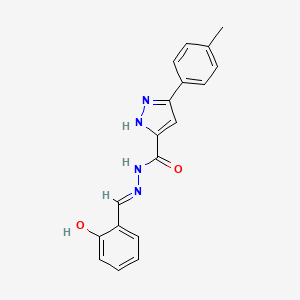
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been reported to exhibit its pharmacological activities through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been reported to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been reported to exhibit anti-bacterial effects by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been reported to exhibit various pharmacological activities, making it a promising compound for drug discovery. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. One of the future directions is the development of new synthetic methods for the compound, which may improve its yield and purity. Another future direction is the study of its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify its potential targets for drug discovery.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the commonly used methods is the reaction of 4-bromoacetophenone, 2-fluoroacetophenone, 4-methoxybenzaldehyde, and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O/c1-27-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)25-26(22)21-5-3-2-4-19(21)24/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUFZFSHTHYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6063865.png)
![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B6063876.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)